N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthetic sequence may commence by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Molecular Structure Analysis
The molecular structure of this compound was confirmed by spectral data . Single crystals were developed for certain compounds in the series .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Based on the potential anti-tubercular activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The design of similar compounds aims to improve the pharmacokinetic profile and alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that this compound may also exhibit anti-tubercular activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMCXAAJWLOXJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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